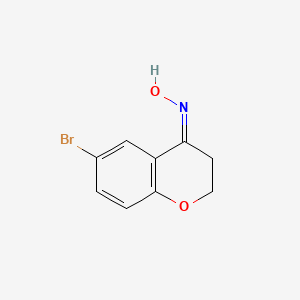

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of a bromo substituent and a hydroxylamine group in this compound suggests potential reactivity and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (NZ)-N-(6-Brom-2,3-dihydrochromen-4-yliden)hydroxylamin umfasst typischerweise die folgenden Schritte:

Bromierung: Das Ausgangsmaterial, 2,3-Dihydrochromen, wird unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) bromiert, um den Bromsubstituenten an der 6-Position einzuführen.

Bildung des Hydroxylamin-Derivats: Der bromierte Zwischenstoff wird dann unter geeigneten Bedingungen mit Hydroxylamin oder seinen Derivaten umgesetzt, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung umfassen, um eine effiziente und skalierbare Synthese sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(NZ)-N-(6-Brom-2,3-dihydrochromen-4-yliden)hydroxylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylamingruppe kann zu Nitroso- oder Nitroderivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Aminderivaten reduziert werden.

Substitution: Der Bromsubstituent kann durch andere Nucleophile durch Substitutionsreaktionen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Nitroso- oder Nitroverbindungen führen, während die Reduktion zu Aminderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder anticancerogene Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Reagenz in chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (NZ)-N-(6-Brom-2,3-dihydrochromen-4-yliden)hydroxylamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. Der Bromsubstituent und die Hydroxylamingruppe können mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege zu klären, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. The bromo substituent and hydroxylamine group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Brom-2,3-dihydrochromen: Fehlt die Hydroxylamingruppe, teilt aber den Chromen-Kern und den Bromsubstituenten.

N-(2,3-Dihydrochromen-4-yliden)hydroxylamin: Ähnliche Struktur, aber ohne den Bromsubstituenten.

Einzigartigkeit

(NZ)-N-(6-Brom-2,3-dihydrochromen-4-yliden)hydroxylamin ist durch das Vorhandensein sowohl des Bromsubstituenten als auch der Hydroxylamingruppe einzigartig, was im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und biologische Aktivität verleihen kann.

Fazit

(NZ)-N-(6-Brom-2,3-dihydrochromen-4-yliden)hydroxylamin ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Synthese, Reaktivität und biologischen Aktivitäten machen sie zu einem interessanten Thema für weitere Forschung.

Eigenschaften

Molekularformel |

C9H8BrNO2 |

|---|---|

Molekulargewicht |

242.07 g/mol |

IUPAC-Name |

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |

InChI-Schlüssel |

QUYIKGFKSZVJIL-FLIBITNWSA-N |

Isomerische SMILES |

C\1COC2=C(/C1=N\O)C=C(C=C2)Br |

Kanonische SMILES |

C1COC2=C(C1=NO)C=C(C=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)

![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)

![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)